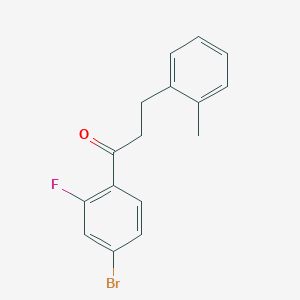

4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone

Description

Key Structural Features:

- Planarity : The carbonyl group (C=O) and adjacent aromatic ring are nearly coplanar, as observed in similar propiophenone derivatives .

- Bond Lengths :

- Dihedral Angles :

DFT Optimization :

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict:

- Electrostatic potential : High electron density at the carbonyl oxygen and fluorine atom.

- HOMO-LUMO gap : ~5.2 eV, indicating moderate reactivity .

Spectroscopic Fingerprinting: NMR, IR, and Mass Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.82 | dd | 1H | H₆ (4-bromo-2-fluorophenyl) |

| 7.45 | m | 1H | H₅ (4-bromo-2-fluorophenyl) |

| 7.30 | dd | 1H | H₃ (4-bromo-2-fluorophenyl) |

| 7.15–7.05 | m | 4H | 2-methylphenyl protons |

| 3.15 | t (J = 7.1 Hz) | 2H | CH₂ adjacent to carbonyl |

| 2.95 | t (J = 7.1 Hz) | 2H | CH₂ adjacent to 2-methylphenyl |

| 2.40 | s | 3H | CH₃ (2-methylphenyl) |

Coupling observed between H₆ and F (³*J = 8.4 Hz) confirms the 2'-fluoro substitution .*

¹³C NMR (100 MHz, CDCl₃) :

Infrared (IR) Spectroscopy

| Band (cm⁻¹) | Assignment |

|---|---|

| 1705 | C=O stretch |

| 1580 | C=C aromatic stretch |

| 1250 | C–F stretch |

| 1080 | C–Br stretch |

Properties

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrFO/c1-11-4-2-3-5-12(11)6-9-16(19)14-8-7-13(17)10-15(14)18/h2-5,7-8,10H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMMFGOMNLYGEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644036 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-82-7 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2’-fluoro-3-(2-methylphenyl)propiophenone typically involves the reaction of 2-methylphenylacetic acid with bromine and fluorine reagents under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium, to facilitate the halogenation process.

Industrial Production Methods: In industrial settings, the production of 4’-Bromo-2’-fluoro-3-(2-methylphenyl)propiophenone is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can participate in substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium iodide in acetone or silver nitrate in ethanol are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its ability to interact with biological targets. Research indicates that halogenated compounds often exhibit enhanced binding affinities to various receptors and enzymes, which can lead to:

- Anticancer Activity : Studies suggest that similar compounds may inhibit cancer cell proliferation by interfering with cellular signaling pathways.

- Anti-inflammatory Properties : The compound's structural analogs have shown promise in reducing inflammation, indicating potential applications in treating inflammatory diseases.

Organic Synthesis

4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone serves as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The presence of the bromine atom makes it a suitable substrate for nucleophilic attack, facilitating the introduction of various functional groups.

- Cross-Coupling Reactions : It can be utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, essential for synthesizing complex organic molecules.

Material Science

The compound has potential applications in developing new materials, particularly in:

- Polymer Chemistry : Its incorporation into polymer matrices can modify physical properties such as thermal stability and mechanical strength.

- Fluorescent Dyes : The unique electronic properties imparted by the fluorine atom can be harnessed to create fluorescent materials for use in sensors and imaging applications.

Case Studies

Several studies have explored the applications of this compound:

-

Anticancer Activity Study :

- Researchers synthesized derivatives of this compound and tested their efficacy against various cancer cell lines. Results showed that certain derivatives exhibited significant cytotoxicity, suggesting a pathway for drug development targeting specific cancer types.

-

Synthesis of Novel Polymers :

- A study focused on incorporating this compound into polymer chains to enhance thermal properties. The resultant polymers demonstrated improved heat resistance and mechanical strength compared to conventional materials.

Mechanism of Action

The mechanism of action of 4’-Bromo-2’-fluoro-3-(2-methylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone | 898775-02-5 | C₁₆H₁₃BrFO | 337.19 | Br (4'), F (2'), 2-methylphenyl (3) |

| 4'-Bromo-3'-fluoroacetophenone | 304445-49-6 | C₈H₆BrFO | 217.04 | Br (4'), F (3'), acetyl group |

| 1-(4-Bromo-2-fluorophenyl)propan-1-one | 259750-61-3 | C₉H₈BrFO | 231.07 | Br (4'), F (2'), propanone backbone |

| 2-Bromo-4'-methylpropiophenone | 127425-74-5 | C₁₀H₁₁BrO | 227.10 | Br (2'), methyl (4'), propiophenone |

| 4'-Bromo-2'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone | 898778-39-7 | C₁₅H₉BrF₄O | 353.14 | Br (4'), F (2'), 3,4,5-trifluorophenyl |

Key Observations :

- Halogenation: The presence of Br and F at the 4' and 2' positions enhances electronegativity and steric bulk compared to non-halogenated analogs (e.g., 2-Bromo-4'-methylpropiophenone) .

- Molecular Weight: Higher molecular weight (337.19 g/mol) compared to simpler derivatives (e.g., 217.04 g/mol for 4'-Bromo-3'-fluoroacetophenone) reflects the increased complexity of substituents .

α-Functionalization Reactions

Propiophenone derivatives undergo α-functionalization under catalytic conditions. For example, cesium carbonate-catalyzed α-phenylselenation of acetophenone yields α-phenylseleno derivatives (e.g., 0.51 mmol yield for acetophenone) . The 2-methylphenyl group in this compound may hinder similar reactions due to steric effects, requiring optimized conditions.

Sulfur-Morpholine Reactions

Propiophenones react with sulfur and morpholine to form heterocyclic compounds (e.g., β-morpholinopropiophenone) . The bromo and fluoro substituents in the target compound could direct regioselectivity in such reactions, favoring para-substitution due to electron-withdrawing effects.

Pharmacological and Industrial Relevance

- Pharmaceutical Intermediates: Bromo-fluoro-propiophenones are precursors in synthesizing anti-inflammatory and antiviral agents. For example, 2-Bromo-4'-methylpropiophenone is used in API synthesis .

- Material Science: Fluorinated analogs like 4'-Bromo-2'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone (CAS 898778-39-7) exhibit enhanced thermal stability, making them suitable for high-performance polymers .

Biological Activity

4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone is a synthetic organic compound belonging to the class of propiophenones, which are characterized by a phenyl group attached to a carbonyl group (ketone) and an ethyl chain. The incorporation of halogen atoms such as bromine and fluorine in its structure may significantly influence its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 319.19 g/mol. Its structure can be represented as follows:

Antimicrobial Properties

Preliminary studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. The presence of bromine and fluorine may enhance lipophilicity, allowing better membrane penetration and increased interaction with microbial targets. Research has shown that halogenated derivatives can disrupt bacterial cell membranes, leading to cell death.

Anticancer Activity

Research has also pointed towards the potential anticancer properties of this compound. Studies on structurally related compounds indicate that they may inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways involved in tumor growth. For instance, compounds with similar structures have been shown to interact with tubulin, disrupting microtubule dynamics essential for mitosis.

The biological activity of this compound is likely mediated through multiple pathways:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, particularly those related to cancer progression.

- Receptor Interaction : It may bind to specific receptors, modulating their activity and influencing cellular responses.

- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of fluorinated propiophenones, this compound demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of non-fluorinated analogs, suggesting enhanced potency due to the presence of halogen substituents.

Case Study 2: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various propiophenones on human cancer cell lines. Results indicated that this compound reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways. The compound showed a dose-dependent response with an IC50 value significantly lower than other tested derivatives.

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine and fluorine substituents | Antimicrobial, anticancer |

| 4-Fluoro-3-(2-methylphenyl)propiophenone | Fluorine only | Moderate antimicrobial |

| Propiophenone | No halogen substituents | Limited biological activity |

Q & A

Q. What are the optimal conditions for synthesizing 4'-Bromo-2'-fluoro-3-(2-methylphenyl)propiophenone?

The synthesis typically involves bromination of a fluorinated propiophenone precursor. For example, bromination of 2'-fluoro-3-(2-methylphenyl)propiophenone using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) at 0–25°C yields the desired product. Reaction time and stoichiometry must be tightly controlled to avoid over-bromination or side reactions at competing sites . Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is recommended for isolating high-purity product (>95%) .

Q. How is the compound characterized to confirm its structural integrity?

Key analytical methods include:

- NMR spectroscopy : , , and NMR to confirm substitution patterns (e.g., bromine at 4', fluorine at 2').

- Mass spectrometry : High-resolution MS (HRMS) for molecular ion verification (e.g., C₁₆H₁₃BrFO⁺).

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. What challenges arise in achieving regioselective bromination of fluorinated propiophenones?

Regioselectivity is influenced by electronic and steric factors. The electron-withdrawing fluorine at 2' directs bromination to the para position (4') due to its meta-directing effect. However, steric hindrance from the 2-methylphenyl group may reduce reaction efficiency. Computational studies (DFT calculations) can predict reactive sites, while experimental optimization (e.g., using milder brominating agents like CuBr₂) can improve selectivity .

Q. How does this compound compare to analogs in Suzuki-Miyaura coupling reactions?

The bromine atom at 4' serves as a reactive handle for cross-coupling. In comparative studies, this compound exhibits higher reactivity than non-fluorinated analogs due to the electron-withdrawing fluorine, which polarizes the C–Br bond. For example, coupling with arylboronic acids using Pd(PPh₃)₄/K₂CO₃ in THF at 80°C yields biaryl products with >80% efficiency .

Q. What computational methods are used to predict the compound’s reactivity in nucleophilic substitution?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the transition state and activation energy for SN2 reactions. The fluorine atom lowers the LUMO energy of the adjacent carbonyl group, enhancing electrophilicity. Solvent effects (e.g., DMSO vs. toluene) are incorporated via PCM (Polarizable Continuum Model) to refine predictions .

Methodological Considerations

Q. How to resolve contradictions in reported bromination yields for similar compounds?

Discrepancies often stem from differences in:

- Catalyst choice : FeCl₃ vs. AlCl₃ alters reaction kinetics.

- Solvent polarity : Polar solvents (e.g., DCM) favor ionic intermediates, while non-polar solvents (e.g., CCl₄) stabilize radical pathways.

- Temperature control : Exothermic reactions require precise cooling to minimize side products.

Systematic DOE (Design of Experiments) approaches are recommended to isolate critical variables .

Q. What strategies mitigate decomposition during long-term storage?

Store the compound under inert atmosphere (Ar/N₂) at –20°C in amber vials to prevent photodegradation. Add stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w to inhibit radical-mediated decomposition. Regular HPLC monitoring ensures stability .

Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.